
纳兰他利得
描述
Synthesis Analysis
The first total synthesis of nalanthalide was accomplished through a convergent and enantioselective methodology, utilizing coupling reactions of trans-decalin with 3-lithio-γ-pyrone. Key steps included the [2,3]-Wittig rearrangement for stereogenic center installation at C9 and the formation of the exo-methylene function at C8. This synthesis pathway is significant for the controlled and efficient production of nalanthalide, enabling further study and application of its biological activities (Abe et al., 2006).
Molecular Structure Analysis
Nalanthalide's molecular structure is characterized by its diterpenoid pyrone framework, a distinctive feature among natural products. The structure-activity relationship analyses of nalanthalide derivatives have contributed to understanding its interaction with biological targets, especially the Kv1.3 channel. The molecular structure is pivotal in nalanthalide's function as a Kv1.3 blocker, demonstrating the compound's potential in therapeutic applications (Goetz et al., 2001).
科学研究应用
电压门控钾离子通道 Kv1.3 阻滞剂
纳兰他利得被认为是一种新型的二萜吡喃电压门控钾离子通道 Kv1.3 阻滞剂。这一发现是通过分离和结构阐明纳兰他利得而实现的,突出了其在与钾离子通道相关的生物活性中的潜力 (Goetz 等人,2001 年)。
合成方法
纳兰他利得的首次全合成强调了其作为潜在 Kv1.3 阻滞剂的作用,并以会聚的方式实现。该合成利用了偶联反应和 [2,3]-Wittig 重排,突出了其复杂性和在进一步生物应用中的潜力 (Abe 等人,2006 年)。
全合成和方法
对包括纳兰他利得在内的具有生物活性的二萜吡喃的总合成进行了全面综述。此项研究重点关注这些化合物的合成方法和策略,突出了对纳兰他利得及相关化合物的科学兴趣 (Katoh,2014 年)。
微生物产生
一项关于丝状真菌的研究发现了钙门控钾离子通道的有效吲哚二萜拮抗剂,其中一种菌株产生了纳兰他利得。该研究提供了对纳兰他利得的微生物来源及其在调节钾离子通道中的潜在应用的见解 (Bills 等人,2002 年)。
作用机制
Target of Action
Nalanthalide, also known as (-)-Nalanthalide, is a pyranone diterpenoid . The primary target of Nalanthalide is the voltage-gated potassium channel Kv1.3 . This channel plays a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons and muscle cells .
Mode of Action
Nalanthalide acts as a blocker of the voltage-gated potassium channel Kv1.3 . By inhibiting this channel, Nalanthalide prevents the flow of potassium ions out of the cell, which can alter the membrane potential and disrupt the normal function of the cell .
Biochemical Pathways
The inhibition of the voltage-gated potassium channel kv13 can affect various cellular processes, including cell excitability, neurotransmitter release, heart rate, insulin secretion, neuronal excitability, epithelial electrolyte transport, smooth muscle contraction, and cell volume .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug
Result of Action
The molecular and cellular effects of Nalanthalide’s action are largely dependent on its inhibition of the voltage-gated potassium channel Kv1.3. This inhibition can lead to changes in cell excitability and function, potentially leading to various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Nalanthalide. Factors such as temperature, pH, and the presence of other ions can affect the activity of the voltage-gated potassium channel Kv1.3 and, therefore, the effectiveness of Nalanthalide . Additionally, the synthetic method used for the preparation of Nalanthalide can have a notable impact on its regulation and control .
属性
IUPAC Name |
[(1S,2S,4aR,5R,8aR)-5-[(2-methoxy-5,6-dimethyl-4-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O5/c1-18(2)11-10-15-30(8)25-13-12-19(3)24(29(25,7)16-14-26(30)35-22(6)31)17-23-27(32)20(4)21(5)34-28(23)33-9/h11,24-26H,3,10,12-17H2,1-2,4-9H3/t24-,25-,26+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVADBFKZGNOVDI-PELMAWFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]([C@@]3(C)CCC=C(C)C)OC(=O)C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801099690 | |
| Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145603-76-5 | |
| Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145603-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(1R,4aR,5S,6S,8aR)-6-(Acetyloxy)decahydro-5,8a-dimethyl-2-methylene-5-(4-methyl-3-penten-1-yl)-1-naphthalenyl]methyl]-2-methoxy-5,6-dimethyl-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801099690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Nalanthalide and where is it found?
A1: (-)-Nalanthalide is a diterpenoid pyrone natural product originally isolated from a microorganism. [] It is classified as a potential blocker of the voltage-gated potassium channel Kv1.3. [] Further research has identified its presence in fungal fermentations. [, ]
Q2: What is the significance of the total synthesis of Nalanthalide?
A2: The first total synthesis of (-)-Nalanthalide was achieved through a convergent approach, utilizing a coupling reaction of a trans-decalin structure with 3-lithio-γ-pyrone. [] This synthesis is significant because it confirms the absolute configuration of the natural product and enables further investigation of its biological activity and potential therapeutic applications. [, ]
Q3: How does the structure of Nalanthalide relate to its activity?
A3: While the exact mechanism of action of Nalanthalide is still under investigation, research on similar diterpenoid γ-pyrones like Subglutinols A and B suggests that both the pyrone moiety and the decalin skeleton are crucial for immunosuppressive activity. [] Modifications to the hydroxyl group position and the type of substituent on the diterpenoid structure significantly influence the level of IL-2 production inhibition, a key indicator of immunosuppressive activity. [] For instance, the presence of isobutene instead of ethene in the diterpenoid structure, and an R configuration at the C-12 position, were found to enhance activity. []
Q4: What are the potential therapeutic applications of Nalanthalide?
A4: Nalanthalide exhibits potential as an immunosuppressant due to its ability to block the Kv1.3 potassium channel. [, ] Kv1.3 channels play a crucial role in T cell activation, and blocking these channels can lead to immunosuppression. [] This suggests that Nalanthalide could be further investigated for its potential in treating autoimmune diseases and preventing organ rejection after transplantation. []
Q5: What is the current research focus regarding Nalanthalide?
A5: Current research on Nalanthalide and related diterpenoid pyrones focuses on understanding their mechanism of action at the molecular level. [] This includes investigating their interaction with specific targets like Kv1.3 channels, as well as their influence on downstream signaling pathways involved in T cell activation and proliferation. [] Additionally, researchers are exploring structure-activity relationships to identify structural modifications that can optimize the immunosuppressive activity and potentially reduce side effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[Oxo-(5-propyl-3-isoxazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1239016.png)
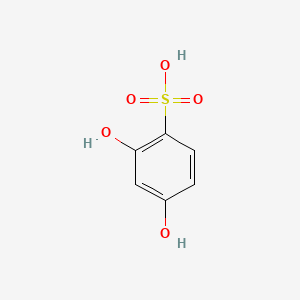

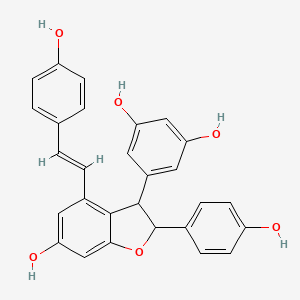
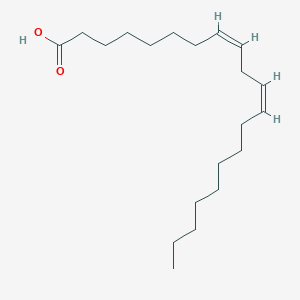
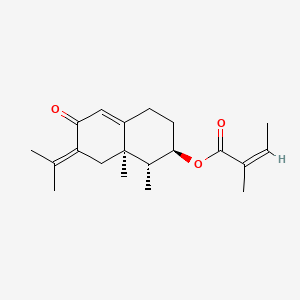
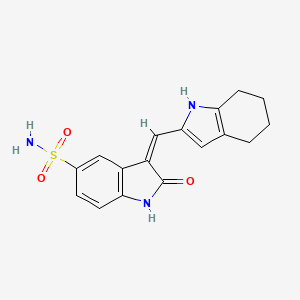
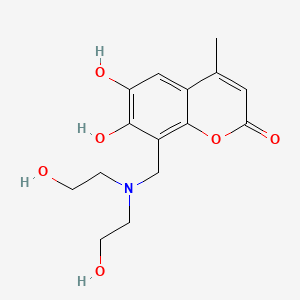
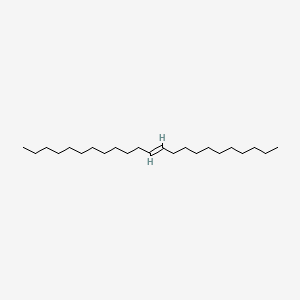
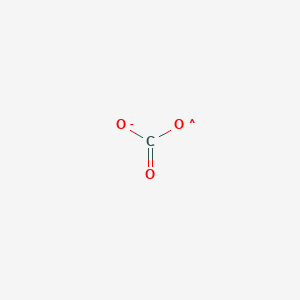
![3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B1239036.png)
![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1239037.png)
![(Z)-1-(1-methyl-5-nitroimidazol-2-yl)-N-[4-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B1239038.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate](/img/structure/B1239039.png)